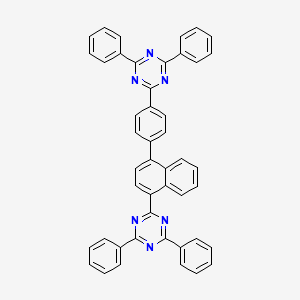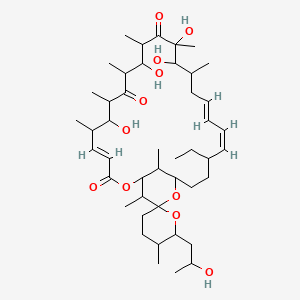![molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide: is a chemical compound commonly used in biochemical research. It is known for its ability to modify cysteine residues in proteins, making it a valuable tool in the study of protein structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide typically involves the reaction of 5-bromopentyltrimethylammonium bromide with methanethiosulfonate. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide undergoes nucleophilic substitution reactions, particularly with thiol groups in proteins.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methanethiosulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Thiol-containing compounds such as cysteine residues in proteins.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol or other thiol-based reducing agents.
Major Products Formed:
Protein-Thiosulfonate Conjugates: When reacting with thiol groups in proteins, the major product is a protein-thiosulfonate conjugate.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protein Modification: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Cross-Linking Reagent: Acts as a cross-linking reagent in the formation of protein complexes.
Biology:
Enzyme Inhibition Studies: Utilized in studies to inhibit enzymes by modifying active site cysteine residues.
Protein-Protein Interaction Studies: Helps in the investigation of protein-protein interactions by cross-linking interacting proteins.
Medicine:
Drug Development: Explored as a potential tool in drug development for targeting cysteine residues in disease-related proteins.
Industry:
Biotechnology: Used in the production of modified proteins for various biotechnological applications.
Wirkmechanismus
The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.
Molecular Targets and Pathways:
Cysteine Residues: The primary molecular targets are cysteine residues in proteins.
Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
- [2-(Aminocarbonyl)ethyl] Methanethiosulfonate
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid
- 1,10-Decadiyl Bismethanethiosulfonate
Uniqueness:
- Specificity: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide is unique in its specificity for cysteine residues, making it highly effective for targeted protein modification.
- Versatility: Its ability to participate in various chemical reactions, including substitution and redox reactions, adds to its versatility in research applications.
Eigenschaften
Molekularformel |
C9H22BrNO2S2 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KHFDWZAOXUBKJF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)


![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)





![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
![1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylic Acid](/img/structure/B13711775.png)
